molecular formula C7H3Br2FN2 B1459937 2,4-Dibromo-5-fluoro-1H-benzimidazole CAS No. 1388026-23-0

2,4-Dibromo-5-fluoro-1H-benzimidazole

Cat. No.: B1459937
CAS No.: 1388026-23-0
M. Wt: 293.92 g/mol
InChI Key: ZDPRETCKQIQKMW-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluoro-1H-benzimidazole (CAS 1388026-23-0) is a high-value benzimidazole derivative supplied as a solid for research and development purposes. This compound features the benzimidazole core structure, which is a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The molecular formula is C7H3Br2FN2, and it has a molecular weight of 293.92 g/mol . The presence of two bromine atoms and a fluorine atom on the benzimidazole ring makes it a versatile and reactive intermediate for further synthetic elaboration, particularly in cross-coupling reactions and the development of novel active compounds. Researchers utilize this compound as a key building block in the synthesis of more complex molecules for pharmaceutical testing . The benzimidazole class of compounds is of significant scientific interest due to its demonstrated pharmacological properties, including antimicrobial, antiviral, and anticancer activities . This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use. For laboratory research only.

Properties

IUPAC Name

2,4-dibromo-5-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPRETCKQIQKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Cyclization

  • Condensation of o-Phenylenediamine Derivatives : The benzimidazole core is commonly synthesized by condensation of o-phenylenediamine with carboxylic acids or aldehydes under acidic or neutral conditions. For example, refluxing o-phenylenediamine with monochloroacetic acid in hydrochloric acid yields 2-chloromethyl benzimidazole, which serves as a key intermediate for further substitution.

  • Two-Step One-Pot Synthesis : A convenient method involves the reduction of 2-nitroanilines to o-phenylenediamines followed by intramolecular cyclization using thiourea dioxide and sodium hydroxide in aqueous ethanol at 70 °C. This method avoids isolation of unstable intermediates and yields substituted benzimidazoles efficiently.

Halogenation and Substitution

  • Selective Bromination and Fluorination : The introduction of bromine atoms at positions 2 and 4 and fluorine at position 5 is achieved by controlled halogenation reactions on the benzimidazole ring or its precursors. The exact sequence may involve initial fluorination followed by bromination or vice versa, depending on reactivity and regioselectivity considerations.

  • Use of Halogenated Intermediates : 2-Chloromethyl-1H-benzimidazole derivatives can be reacted with substituted aromatic amines or halogen sources in the presence of potassium carbonate or potassium hydroxide to introduce halogen atoms at specific positions.

  • Reflux Conditions and Solvent Systems : Reactions are typically conducted under reflux in ethanol or dimethylformamide (DMF) with additives such as potassium iodide to facilitate substitution reactions. Reaction times range from 3 to 16 hours depending on the step.

Representative Synthetic Routes and Data Tables

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Condensation o-Phenylenediamine + monochloroacetic acid, HCl, reflux 3 h Formation of 2-chloromethyl benzimidazole intermediate
2 Nucleophilic substitution 2-Chloromethyl benzimidazole + substituted amine + K2CO3, DMF, reflux 16 h Introduction of substituents at position 2
3 Halogenation Bromine and fluorine sources, controlled conditions Selective dibromination and fluorination at positions 2,4,5
4 Purification Recrystallization from ethanol or diethyl ether Isolation of pure this compound

Research Findings and Optimization

  • Yield and Purity : The use of potassium carbonate as a base and potassium iodide as a catalyst in DMF improves substitution efficiency and yields of halogenated benzimidazole derivatives.

  • Microwave-Assisted Synthesis : Emerging techniques such as microwave irradiation have been reported to accelerate cyclization and halogenation steps, reducing reaction times and improving product purity.

  • Biological Relevance : The halogen substitutions enhance lipophilicity and biological activity, making the compound suitable for antimicrobial and anticancer research.

Summary Table of Key Reaction Conditions for Preparation

Parameter Typical Conditions Comments
Starting material o-Phenylenediamine or 2-nitroaniline Precursor for benzimidazole ring
Cyclization reagent Monochloroacetic acid or aldehydes Acidic medium, reflux
Halogenation agents Bromine, fluorine sources Controlled to achieve selective halogenation
Solvent Ethanol, DMF, aqueous ethanol (3:1) Solvent choice affects yield
Base K2CO3, KOH Facilitates nucleophilic substitution
Temperature 70 °C to reflux temperatures Reaction rate dependent on temp
Reaction time 3 to 16 hours Longer times for complete substitution
Purification Recrystallization from ethanol or diethyl ether Ensures high purity

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and halides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzimidazoles, while oxidation reactions can produce benzimidazole-2,4-diones.

Scientific Research Applications

2,4-Dibromo-5-fluoro-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs and treatments.

    Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. For example, the compound can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent pattern and electronic effects of 2,4-dibromo-5-fluoro-1H-benzimidazole distinguish it from other benzimidazole derivatives:

Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Compound Name Substituents (Positions) Molecular Weight Key Electronic Effects
This compound Br (2,4), F (5) ~323.9 Strong electron-withdrawing (Br, F); increased lipophilicity
5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole Cl (5), F (4), CF₃ (2) 238.57 High electronegativity (CF₃, Cl, F); enhanced acidity of NH group
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole Br (6), F (4), CH₃ (2), iPr (1) ~285.1 Steric bulk (iPr); moderate electron-withdrawing (Br, F)
5,6-Dibromo-1H-benzimidazole Br (5,6) ~280.8 Symmetric Br substitution; planar structure

Key Observations :

  • Halogen Effects: Bromine increases molecular weight and lipophilicity compared to chlorine or fluorine.

Key Observations :

  • The target compound’s synthesis likely requires sequential halogenation steps, whereas trifluoromethyl derivatives employ specialized reagents like HATU or CF₃Cu.
  • Palladium catalysis (e.g., Suzuki coupling) is common for introducing aryl/alkyl groups .

Physicochemical Properties

Halogenation significantly impacts solubility, melting points, and stability:

Table 3: Physicochemical Data
Compound Melting Point (°C) Solubility (LogP) Stability
This compound Not reported ~3.5 (predicted) Stable under inert atmosphere
5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole 307 (predicted) ~2.8 Sensitive to hydrolysis
5,6-Dibromo-1H-benzimidazole >250 ~2.9 High thermal stability

Key Observations :

  • Bromine’s high atomic mass increases molecular weight and melting points compared to fluorine or chlorine analogs.
  • The trifluoromethyl group in reduces LogP slightly due to polarizable C-F bonds.

Biological Activity

2,4-Dibromo-5-fluoro-1H-benzimidazole is a halogenated benzimidazole derivative that has garnered attention for its diverse biological activities. This compound features a benzimidazole core, a structure commonly associated with various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. The presence of bromine and fluorine atoms significantly influences its biological activity and interaction with molecular targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H3Br2FN2\text{C}_7\text{H}_3\text{Br}_2\text{F}\text{N}_2

This structure includes:

  • Benzimidazole core : A fused aromatic system that contributes to the compound's stability and biological activity.
  • Bromine and Fluorine substituents : These halogens enhance the compound's lipophilicity and binding affinity to various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and pathways:

  • Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Activity : It exhibits significant antimicrobial properties, effective against various bacterial strains including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values have been reported in the range of 0.39 to 6.25 µg/mL for related benzimidazole derivatives .

Anticancer Properties

Research indicates that this compound may serve as an anticancer agent due to its capability to inhibit key enzymes involved in cancer cell proliferation. For instance:

  • In vitro studies have demonstrated its effectiveness against human cancer cell lines such as HCT116, with IC50 values indicating potent cytotoxicity .
  • The compound's ability to enhance the cytotoxic effects of established chemotherapeutics like temozolomide has been noted, suggesting potential for combination therapies .

Antimicrobial Activity

The compound displays a broad spectrum of antimicrobial activity:

  • Bacterial Inhibition : Significant activity against both Gram-positive and Gram-negative bacteria has been documented. For example, derivatives tested against MRSA showed promising results with low MIC values .
  • Fungal Activity : It also exhibits antifungal properties, making it a candidate for further development in treating fungal infections .

Research Findings and Case Studies

Study Focus Findings
Mohamed et al. (2023)Antimicrobial ActivityFound MIC values ranging from 0.39 to 6.25 µg/mL against S. aureus and P. aeruginosa for benzimidazole derivatives .
Bhandari et al. (2021)Anticancer ActivityReported that this compound inhibited topoisomerase activity leading to apoptosis in cancer cell lines .
ResearchGate Study (2016)PARP InhibitionIdentified strong PARP-1 inhibitory activity with IC50 values indicating potent effects on cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Dibromo-5-fluoro-1H-benzimidazole?

  • Methodology : The synthesis typically involves halogenation of a benzimidazole precursor. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent like DMSO under reflux (18–24 hours) . Subsequent fluorination may employ fluorinating agents such as Selectfluor™ or KF in acetonitrile. Purification often involves recrystallization from ethanol-water mixtures to achieve >95% purity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Intermediate isolation (e.g., filtration and drying) is critical for yield optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structures using SHELXL software for precise bond-length and angle measurements .
  • NMR Spectroscopy : Confirm substitution patterns via 1^1H and 13^13C NMR (e.g., distinct shifts for Br and F substituents at positions 2, 4, and 5) .
  • HPLC : Assess purity (>97%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound?

  • Hazards : The compound may cause respiratory irritation and is toxic to aquatic life.
  • Protocols : Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse with water for 15 minutes and seek medical attention . Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Design Strategies :

  • Solvent Selection : DMSO enhances bromination efficiency but may require post-reaction distillation under reduced pressure to remove residuals .
  • Catalysis : Use Lewis acids like FeCl3_3 to accelerate fluorination .
  • DoE (Design of Experiments) : Vary temperature (80–120°C), stoichiometry (1:2–1:4 for Br:F), and reaction time to identify optimal parameters .

Q. What strategies address solubility challenges in biological assays involving this compound?

  • Approaches :

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid) at the N1 position while retaining bioactivity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. Are there contradictions in reported biological activities of halogenated benzimidazoles, and how can they be resolved?

  • Data Analysis :

  • Mechanistic Studies : Compare inhibition profiles (e.g., kinase vs. protease targets) using competitive binding assays .
  • Meta-Analysis : Cross-reference cytotoxicity data (IC50_{50}) across cell lines (e.g., HeLa vs. HEK293) to identify structure-activity relationships (SAR) .
  • Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity discrepancies .

Methodological Validation

Q. How can researchers validate the crystallographic data of this compound?

  • Validation Steps :

  • R-Factor Analysis : Ensure RintR_{\text{int}} < 5% and R1R_1/wR2wR_2 < 0.1 using SHELXL refinement .
  • Twinned Data : Apply the Hooft parameter or Flack x to resolve twinning artifacts in non-centrosymmetric space groups .

Q. What are the limitations of using mass spectrometry (MS) for characterizing degradation products?

  • Challenges :

  • Isomeric Differentiation : MS alone cannot distinguish between positional isomers (e.g., Br at C2 vs. C4). Pair with IR or 19^19F NMR for confirmation .
  • Low-Abundance Signals : Use high-resolution LC-MS (HRMS) with electrospray ionization (ESI) to detect trace degradants .

Tables for Key Data

Property Value Reference
Melting Point239–243°C (decomposes)
Solubility in DMSO25 mg/mL
HPLC Retention Time8.2 min (C18, 60% MeOH/H2_2O)
Crystallographic Space GroupP21/cP2_1/c

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-5-fluoro-1H-benzimidazole
Reactant of Route 2
2,4-Dibromo-5-fluoro-1H-benzimidazole

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